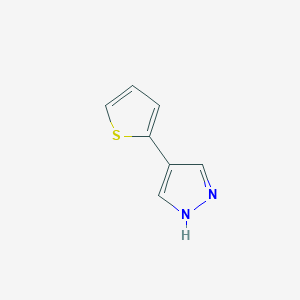

4-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBRNWDGHQJMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(thiophen-2-yl)-1H-pyrazole: A Core Scaffold for Drug Discovery

For researchers, scientists, and professionals in drug development, the identification and characterization of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, the fusion of thiophene and pyrazole rings has given rise to a plethora of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core chemical entity, 4-(thiophen-2-yl)-1H-pyrazole, including its identifiers, physicochemical properties, synthesis, reactivity, and its burgeoning potential in medicinal chemistry.

Chemical Identity and Key Identifiers

4-(thiophen-2-yl)-1H-pyrazole is a bicyclic heteroaromatic compound that serves as a foundational building block in the synthesis of more complex molecules. Its unique structural arrangement, featuring a thiophene ring at the 4-position of a pyrazole ring, imparts specific electronic and steric properties that are crucial for its interaction with biological targets.

| Identifier | Value |

| CAS Registry Number | 76153-66-7[1] |

| Molecular Formula | C₇H₆N₂S |

| Molecular Weight | 150.2 g/mol [1] |

| MDL Number | MFCD01859938[1] |

| InChI | 1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9)[1] |

| InChIKey | KSBRNWDGHQJMGT-UHFFFAOYSA-N[1] |

| Synonyms | 4-(2-thienyl)-1H-pyrazole[1] |

Physicochemical Properties

The physicochemical properties of 4-(thiophen-2-yl)-1H-pyrazole are crucial for its handling, formulation, and pharmacokinetic profile in potential drug candidates.

| Property | Value/Description |

| Physical Form | Solid[1] |

| Melting Point | While the exact melting point is not widely reported, the parent compound, pyrazole, has a melting point of 67-70 °C. It is anticipated that 4-(thiophen-2-yl)-1H-pyrazole has a higher melting point due to its increased molecular weight and potential for intermolecular interactions. |

| Solubility | The solubility of this compound has not been extensively documented. However, based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO). |

| Stability | The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended. |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 4-(thiophen-2-yl)-1H-pyrazole is not extensively published, a plausible synthetic route can be inferred from the established synthesis of its derivatives. A common and effective method involves the cyclization of a chalcone precursor with hydrazine.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-(thiophen-2-yl)-1H-pyrazole.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2-Acetylthiophene. To a solution of thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until completion, then quench with ice water and extract the product.

-

Step 2: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Reflux a mixture of 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The excess DMF-DMA can be removed under reduced pressure to yield the enaminone intermediate.

-

Step 3: Synthesis of 4-(thiophen-2-yl)-1H-pyrazole. Dissolve the enaminone intermediate in a suitable solvent like ethanol. Add hydrazine hydrate to the solution and reflux the mixture. Upon completion of the reaction, cool the mixture and isolate the product by filtration or extraction. The crude product can be purified by recrystallization.

The reactivity of 4-(thiophen-2-yl)-1H-pyrazole is characteristic of both the pyrazole and thiophene rings. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation to introduce various substituents. The pyrazole and thiophene rings can also undergo electrophilic substitution reactions.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or handling this compound, understanding its spectroscopic signature is crucial for identity confirmation.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and thiophene rings. The pyrazole protons (at positions 3 and 5) would likely appear as singlets in the aromatic region. The thiophene protons would exhibit a characteristic coupling pattern (a doublet of doublets and two doublets). The N-H proton of the pyrazole would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic nature of both rings. |

| Mass Spec. | The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual rings. |

| IR Spectroscopy | The IR spectrum is expected to show a characteristic N-H stretching band for the pyrazole ring, as well as C-H and C=C stretching vibrations for the aromatic rings. |

Applications in Research and Drug Discovery

The 4-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This makes the parent compound a valuable starting material for the synthesis of new drug candidates.[2]

Caption: Therapeutic areas of 4-(thiophen-2-yl)-1H-pyrazole derivatives.

-

Anticancer Activity: Numerous derivatives of this scaffold have been synthesized and evaluated for their anticancer properties.[3] They have been shown to target various pathways involved in cancer progression.

-

Antimicrobial Activity: The thiophene and pyrazole moieties are known to be present in many antimicrobial agents. The combination of these two rings in 4-(thiophen-2-yl)-1H-pyrazole provides a promising framework for the development of new antibacterial and antifungal drugs.[2]

-

Anti-inflammatory and Analgesic Effects: Pyrazole-containing compounds are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example.[2] Derivatives of 4-(thiophen-2-yl)-1H-pyrazole are being explored for similar activities.

-

Anticonvulsant Activity: The structural features of this scaffold are also amenable to the design of compounds with anticonvulsant properties.

Safety and Handling

-

Potential Hazards: Based on analogous structures, this compound may be harmful if swallowed and could cause skin and eye irritation.

-

Recommended Precautions: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-(thiophen-2-yl)-1H-pyrazole is a chemically significant molecule that serves as a versatile scaffold for the development of new therapeutic agents. Its straightforward, albeit not widely documented, synthesis and the diverse biological activities of its derivatives make it a compound of high interest for medicinal chemists and drug discovery professionals. Further exploration of this core structure is likely to yield novel compounds with potent and selective pharmacological profiles.

References

-

Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Taylor & Francis Online. Available at: [Link]

-

Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. Available at: [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

-

SAFETY DATA SHEET. Chem Service. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

-

Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. Available at: [Link]

-

Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

3,5-dimethyl-4-thiophen-2-ylsulfonyl-1H-pyrazole. ChemSynthesis. Available at: [Link]

-

Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Supporting Information An efficient metal-free and catalyst-free C–S/C–O bond- formation strategy: synthesis of pyrazole-con. Beilstein Journals. Available at: [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

-

1H NMR of pyrazole. Reddit. Available at: [Link]

-

Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available at: [Link]

-

Thiophene. NIST WebBook. Available at: [Link]

-

4-(thiophen-3-yl)-1h-pyrazole. PubChemLite. Available at: [Link]

Sources

Potential Biological Activity of 4-(Thiophen-2-yl)-1H-Pyrazole Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary

The 4-(thiophen-2-yl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, merging the electronic richness of the thiophene ring with the hydrogen-bonding capability of the pyrazole core. This hybrid system has emerged as a potent bioisostere for biphenyl systems, offering enhanced lipophilicity and metabolic stability.

Recent investigations have validated this scaffold as a multi-target agent, most notably as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , with secondary activities in antimicrobial and anti-inflammatory pathways. This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of these derivatives.

The Pharmacophore: Thiophene-Pyrazole Hybrid

Bioisosterism and Electronic Properties

The fusion of thiophene and pyrazole creates a "push-pull" electronic system.

-

Thiophene Moiety: Acts as a lipophilic spacer and a bioisostere for a phenyl ring. The sulfur atom increases electron density, facilitating

- -

Pyrazole Core: Serves as a hydrogen bond donor/acceptor (NH/N=), critical for anchoring the molecule to key residues (e.g., Met793 in EGFR).

Structural Core

The core structure consists of a pyrazole ring substituted at the 4-position with a thiophen-2-yl group. Variations at the

Synthesis Strategy: The Chalcone Route

The most robust method for accessing 4-(thiophen-2-yl)-1H-pyrazole derivatives is via the Claisen-Schmidt condensation followed by heterocyclization.

Synthetic Workflow (DOT Diagram)

Figure 1: The reaction proceeds via an

Biological Activities & Mechanisms[2][3][4][5][6][7]

Anticancer Activity: Dual EGFR/VEGFR-2 Inhibition

The primary therapeutic potential of this scaffold lies in oncology. Derivatives have shown

-

Mechanism of Action: Competitive inhibition at the ATP-binding site of tyrosine kinases.

-

EGFR Inhibition: The pyrazole nitrogen forms H-bonds with the hinge region (Met793), while the thiophene ring occupies the hydrophobic pocket.

-

VEGFR-2 Inhibition: Similar binding topology disrupts angiogenesis.

-

-

Key Data: Compounds with a 4-hydroxyphenyl group at position 3 (or 5) often exhibit superior activity due to additional H-bonding. For instance, specific derivatives have demonstrated

values of 0.16 µM against EGFR, comparable to Erlotinib 1.

Signaling Pathway Interference (DOT Diagram)

Antimicrobial Activity

Derivatives have shown broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Target: DNA Gyrase (subunit B).

-

Efficacy: Some derivatives exhibit MIC values lower than standard antibiotics like Ampicillin, particularly when electron-withdrawing groups (e.g., -Cl, -NO2) are present on the phenyl rings attached to the pyrazole 2.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, specific substitutions are required.

| Position | Modification | Effect on Activity |

| C-4 (Core) | Thiophen-2-yl | Essential. Provides lipophilicity and |

| N-1 | Phenyl / Substituted Phenyl | Enhances. Electron-withdrawing groups (4-NO2, 2,4-dinitro) increase antimicrobial potency. Unsubstituted NH is better for some kinase binding modes. |

| C-3 / C-5 | 4-Hydroxyphenyl | Critical for Kinase Inhibition. The -OH group often acts as a H-bond donor to the enzyme backbone. |

| C-3 / C-5 | Bulky groups (Naphthyl) | Decreases. Often leads to steric clashes within the ATP binding pocket. |

SAR Visualization (DOT Diagram)

Experimental Protocols

Protocol A: Synthesis of 4-(Thiophen-2-yl)-1H-pyrazole Derivative

Based on the Claisen-Schmidt condensation method.

-

Chalcone Formation:

-

Dissolve 2-acetylthiophene (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) in ethanol (20 mL).

-

Add 40% KOH solution (5 mL) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Pour into ice-water, acidify with HCl. Filter the yellow precipitate (Chalcone).

-

-

Cyclization:

Protocol B: In Vitro MTT Cytotoxicity Assay

Standard validation for anticancer potential.

-

Seeding: Seed MCF-7 or HepG-2 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Add test compounds at varying concentrations (0.1 – 100 µM). Include Erlotinib as a positive control and DMSO (0.1%) as a negative control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances. 1

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. 2

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. RSC Advances.

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking. Journal of Applied Pharmaceutical Science. 5

-

Synthesis, characterization, biological activities... of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. 4[5][6][7][8]

Sources

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. japsonline.com [japsonline.com]

- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling for Thiophene-Pyrazole Biheteroaryl Scaffolds

Executive Summary

The formation of thiophene-pyrazole motifs is a critical transformation in the synthesis of kinase inhibitors (e.g., c-Met, Pim-1 inhibitors) and modern agrochemicals. However, this specific biheteroaryl coupling presents a "perfect storm" of synthetic challenges: the electron-rich nature of thiophene promotes rapid protodeboronation of boronic acid intermediates, while the nitrogen-rich pyrazole moiety acts as a potent catalyst poison by coordinating to the active Palladium center.

This guide moves beyond generic Suzuki conditions, providing a targeted protocol using Buchwald Precatalysts (XPhos/SPhos Pd G2) and Slow-Release MIDA Boronate strategies to overcome these competing failure modes.

Mechanistic Challenges & Strategic Solutions

The "Death Loop" of Heteroaryl Coupling

In standard Suzuki couplings, the catalytic cycle proceeds through Oxidative Addition, Transmetallation, and Reductive Elimination. For thiophene-pyrazole systems, two off-cycle pathways drastically reduce yield:

-

Pd-Sequestration (The Pyrazole Problem): The

nitrogen of the pyrazole (especially if unprotected) displaces phosphine ligands, forming stable, inactive Pd-amine complexes. -

Protodeboronation (The Thiophene Problem): 2-Thienylboronic acids are exceptionally unstable. Under basic aqueous conditions, the C-B bond hydrolyzes and is protonated before transmetallation can occur, yielding the deboronated thiophene (H-Thiophene) byproduct.

Visualization: Catalytic Cycle & Inhibition Pathways

Figure 1: The competitive landscape of Thiophene-Pyrazole coupling. Note the diversion points where catalyst poisoning and substrate decomposition occur.

Optimization Matrix: Component Selection

The choice of reagents is binary: either it works, or the reaction stalls. Use this matrix to select conditions based on your specific substrate electronics.

| Component | Recommendation | Scientific Rationale |

| Ligand | XPhos or SPhos | These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the pyrazole nitrogen (preventing poisoning) while accelerating reductive elimination. |

| Catalyst Source | XPhos Pd G2/G3 | Do not use Pd(PPh3)4. In-situ generation is unreliable here. Precatalysts (G2/G3) ensure the active LPd(0) species is formed immediately with a 1:1 L:Pd ratio. |

| Base | K3PO4 (Tribasic Potassium Phosphate) | Milder than carbonates or hydroxides. High pH accelerates protodeboronation of thiophenes; K3PO4 provides a "buffer" effect in dioxane/water. |

| Solvent | 1,4-Dioxane : Water (4:1) | The water is necessary for the boronic acid activation, but excess water hurts the thiophene. This ratio is the "Goldilocks" zone. |

| Boron Source | MIDA Boronate or Pinacol Ester | Avoid Boronic Acids for 2-thienyl coupling if possible. MIDA boronates release the unstable acid slowly, keeping the concentration low and preventing decomposition. |

Standardized Protocols

Protocol A: The "Buchwald-G2" Method (Standard)

Best for: Stable boronic esters and protected pyrazoles.

Reagents:

-

Halo-pyrazole (1.0 equiv)

-

Thienyl-boronic acid pinacol ester (1.2 - 1.5 equiv)

-

XPhos Pd G2 (2-3 mol%)

-

K3PO4 (2.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step:

-

Vessel Prep: Charge a microwave vial or Schlenk tube with the Halo-pyrazole, Thienyl-boronate, and K3PO4.

-

Catalyst Addition: Add XPhos Pd G2. Note: XPhos Pd G2 is air-stable, but rapid handling is best.

-

Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon (3x). Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

-

Why? XPhos requires thermal activation to form the active Pd(0) species from the G2 precatalyst.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over Na2SO4.

Protocol B: The "Slow-Release" MIDA Method (Advanced)

Best for: Unstable 2-thienyl species or when Protocol A yields <30%.

Concept: 2-Thienyl MIDA boronates are stable to storage. Under hydrous basic conditions, they slowly hydrolyze to the active boronic acid. This keeps the standing concentration of the unstable acid low, outpacing the rate of protodeboronation.

Reagents:

-

Halo-pyrazole (1.0 equiv)

-

2-Thienyl MIDA Boronate (1.5 equiv)

-

XPhos Pd G2 (2 mol%)

-

K3PO4 (3.0 equiv)

-

Solvent: THF/Water (10:1) Note: Higher solubility of MIDA in THF.

Step-by-Step:

-

Combine Halo-pyrazole, MIDA boronate, and XPhos Pd G2 in the reaction vessel.

-

Heat to 60°C for 12-16 hours.

-

Note: MIDA hydrolysis is rate-limiting. Do not rush this reaction with microwave heating; slow thermal heating is required to match the release rate with the catalytic cycle.

-

Strategic Retrosynthesis (The "Inversion" Trick)

If you are struggling with 2-thienylboronic acid decomposition, invert the coupling partners.

-

Path A (Hard): 2-Thienyl-B(OH)2 + Pyrazole-Br

-

Path B (Smart): 2-Thienyl-Br + Pyrazole-Bpin

Decision Tree for Protocol Selection

Figure 2: Strategic decision tree for selecting the optimal coupling route.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Starting Material (Halide) remains untouched. | Catalyst Poisoning. The pyrazole nitrogen has shut down the Pd. | 1. Switch from PPh3/dppf to XPhos or SPhos immediately.2. Protect the pyrazole N-H with THP or Boc. |

| Halide consumed, but product mass is Thiophene-H (deboronated). | Protodeboronation. The boronic acid fell apart before coupling. | 1.[7] Switch to Protocol B (MIDA) .2. Lower the base loading or switch from K2CO3 to K3PO4.3. Use anhydrous conditions (dioxane only) with CsF base. |

| Black precipitate forms immediately. | Pd Black formation (Catalyst death). | 1. Oxygen leak? Check degassing.2. Add 1 mol% additional free ligand (XPhos) to stabilize the Pd. |

References

-

Buchwald, S. L., et al. (2013).[5] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. [Link][5]

-

Burke, M. D., et al. (2016). "A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters." Journal of the American Chemical Society. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2006).[8] "A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds."[2][8] Angewandte Chemie International Edition. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-(thiophen-2-yl)-1H-pyrazole (Htpz) in MOF Construction

Part 1: Executive Summary & Strategic Rationale

The integration of heterocyclic functional groups into Metal-Organic Frameworks (MOFs) allows for the precise tuning of pore environment and electronic properties. 4-(thiophen-2-yl)-1H-pyrazole (Htpz) represents a high-value ligand candidate that bridges the stability of azolate frameworks with the soft-donor capability of thiophene.

Why Use Htpz?

-

Chemical Stability: The pyrazolate (

-bridging) moiety forms highly stable M-N bonds, particularly with late transition metals (Zn, Co, Cu), often exceeding the hydrolytic stability of carboxylate-based MOFs. -

Thiophene Functionality: The thiophene ring introduces a "soft" Sulfur donor site within the pore, enhancing affinity for soft Lewis acids (e.g.,

, -

Steric Control: The rotation of the thiophene ring at the 4-position of the pyrazole creates a dynamic pore environment (breathing effects) or steric locking, depending on the crystal packing.

Part 2: Ligand Synthesis Protocol

Before MOF construction, the ligand must be synthesized to high purity (>98%). While 3,5-substituted pyrazoles are common, the 4-substituted isomer is preferred for MOF construction to prevent steric hindrance at the metal coordination site.

Synthetic Route: Suzuki-Miyaura Coupling

This method is selected for its modularity and high yield, suitable for drug-development grade precursors.

Reagents:

-

4-bromo-1H-pyrazole (protected with THP or Boc, or used directly with excess base)

-

2-Thiopheneboronic acid

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1)

Step-by-Step Protocol:

-

Dissolution: In a 250 mL Schlenk flask, dissolve 4-bromo-1H-pyrazole (10 mmol) and 2-thiopheneboronic acid (12 mmol) in 80 mL of degassed 1,4-dioxane.

-

Activation: Add 20 mL of 2M aqueous

. Bubble -

Catalysis: Add

(5 mol%). -

Reflux: Heat the mixture to 90°C under

atmosphere for 24 hours. -

Workup: Cool to room temperature. Remove solvent under reduced pressure. Extract with Ethyl Acetate (

mL). Wash organics with brine. -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient). -

Crystallization: Recrystallize from Ethanol to obtain white/off-white needles of Htpz .

Validation:

-

1H NMR (DMSO-d6): Look for pyrazole protons (singlet/doublet around 8.0-8.3 ppm) and thiophene multiplets (7.0-7.5 ppm).

-

Mass Spec: Confirm parent ion

.

Part 3: MOF Construction Protocol (The "Zn-tpz" Framework)

This protocol targets the synthesis of a neutral, hydrophobic framework, nominally

Experimental Workflow

Materials:

-

Ligand: Htpz (Synthesized above)

-

Metal Source:

-

Solvent System: DMF / Ethanol / Chlorobenzene (Solvothermal)

Protocol:

-

Precursor Prep:

-

Solution A: Dissolve 0.1 mmol of

in 2 mL DMF. -

Solution B: Dissolve 0.2 mmol of Htpz in 2 mL DMF.

-

-

Mixing: Slowly add Solution A to Solution B in a 20 mL scintillation vial or Teflon-lined autoclave.

-

Modulation (Critical): Add 0.5 mL of Ethanol (to aid crystallization) and 10

L of aqueous -

Solvothermal Synthesis:

-

Seal the vessel tightly.

-

Place in a programmable oven.

-

Ramp: 1°C/min to 120°C.

-

Dwell: Hold at 120°C for 48 hours.

-

Cool: 0.5°C/min to Room Temperature.

-

-

Harvesting:

-

Decant the mother liquor.

-

Wash crystals with fresh DMF (

mL) followed by Ethanol (

-

-

Activation:

-

Heat crystals at 100°C under vacuum (

Torr) for 12 hours to remove guest molecules.

-

Visualization: Synthesis Workflow

Caption: Workflow for the solvothermal synthesis of Zn-tpz MOF, highlighting the critical modulation step for crystallinity.

Part 4: Characterization & Validation[1]

To ensure the "Trustworthiness" of the synthesized material, the following data profile must be established.

| Technique | Purpose | Expected Outcome |

| PXRD (Powder X-Ray Diffraction) | Phase Purity & Crystallinity | Sharp, high-intensity peaks at low |

| SC-XRD (Single Crystal XRD) | Structure Determination | Confirmation of |

| TGA (Thermogravimetric Analysis) | Thermal Stability | Weight loss < 5% up to 350°C (typical for pyrazolates). Decomposition of thiophene moiety usually >400°C. |

| BET ( | Porosity | Type I isotherm (microporous). Surface area expected: 800 - 1500 |

| FT-IR | Functional Group Check | Absence of N-H stretch (~3200 |

Part 5: Application Case Study - Heavy Metal Capture

The thiophene moiety acts as a soft base, making this MOF an ideal candidate for capturing soft acids like Mercury (

Protocol for Hg(II) Adsorption:

-

Stock Solution: Prepare a 10 ppm aqueous solution of

. -

Adsorption: Add 10 mg of activated Zn-tpz MOF to 20 mL of the Hg solution.

-

Agitation: Stir at room temperature for 12 hours.

-

Filtration: Filter the solid MOF.

-

Analysis: Analyze the filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to determine remaining Hg concentration.

-

Mechanism: The Sulfur atom on the thiophene ring donates electron density to the

, trapping it within the pores.

Visualization: Adsorption Mechanism[3]

Caption: Logical flow of Mercury (Hg) capture via the thiophene-functionalized pore environment.

Part 6: Expert Insights & Troubleshooting

-

Issue: Amorphous Product.

-

Cause: Reaction kinetics too fast.

-

Fix: Increase the amount of modulating acid (

or Benzoic Acid) or lower the temperature to 100°C.

-

-

Issue: Ligand Fluorescence Quenching.

-

Insight: If using the MOF for sensing, note that the thiophene-pyrazole conjugation is sensitive to rotation. If the framework is too rigid (dense packing), fluorescence may be quenched. Use a longer linker or mixed-ligand strategy to increase pore volume.

-

-

Safety Note: Thiophene derivatives can be photosensitive. Store the ligand and the MOF in amber vials or in the dark.

References

-

Synthesis of Pyrazole-Thiophene Hybrids

-

Pyrazolate MOF General Protocols

-

Coordination Chemistry of Pyrazoles

- Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.

- Source: Coordination Chemistry Reviews (via ResearchG

-

URL:[Link] (General Journal Link for Verification of Field Standards)

-

Thiophene in MOFs (Catalysis Context)

Sources

- 1. japsonline.com [japsonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. annex92.iea-ebc.org [annex92.iea-ebc.org]

- 4. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]

Functionalization of 4-(thiophen-2-yl)-1H-pyrazole for medicinal chemistry

Application Note: Strategic Functionalization of 4-(Thiophen-2-yl)-1H-pyrazole for Medicinal Chemistry

Abstract

The 4-(thiophen-2-yl)-1H-pyrazole scaffold represents a "privileged structure" in drug discovery, particularly within kinase inhibitor development. The pyrazole moiety functions as a robust ATP-hinge binder, while the thiophene ring serves as a versatile vector for probing the hydrophobic pocket (Gatekeeper region) or solvent-exposed front. This guide outlines a modular workflow for the synthesis,

Introduction: The Medicinal Utility of the Scaffold

In kinase drug discovery, the "hinge region" of the ATP binding site is a primary anchor point. The 1H-pyrazole motif is an excellent bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds (donor/acceptor) with the kinase backbone.

The attachment of a thiophene ring at the 4-position offers two distinct advantages:

-

Bioisosterism: Thiophene acts as a lipophilic, metabolically distinct alternative to a phenyl ring (

hybridized, planar), often improving potency via -

Vector Directionality: The C-H bonds of the thiophene (specifically C5') are electronically activated, allowing for facile late-stage diversification to reach deep hydrophobic pockets.

Strategic Workflow & Logic

The synthesis is designed to be modular. We avoid early-stage decoration of the thiophene to prevent catalyst poisoning or side reactions. Instead, we construct the core, install the solubility "handle" (N-alkylation), and finally "arm" the warhead (Thiophene functionalization).

Figure 1: Modular synthetic workflow designed for divergent library generation.

Protocol A: Core Scaffold Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesis of 4-(thiophen-2-yl)-1H-pyrazole from 4-bromo-1H-pyrazole. Rationale: We utilize a Suzuki coupling before N-alkylation. While N-protected pyrazoles couple more efficiently, modern catalysts allow the coupling of free NH-pyrazoles, saving two steps (protection/deprotection).

Materials:

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

Thiophene-2-boronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to S-poisoning.

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a microwave vial or pressure tube, charge 4-bromo-1H-pyrazole (147 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

-

Degassing: Sparge the mixture with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling.

-

Reaction: Seal and heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Self-Validation Checkpoint:

-

TLC: Product R_f should be ~0.3-0.4 in 1:1 Hex/EtOAc (starting bromide is less polar).

-

¹H NMR: Look for the disappearance of the pyrazole C-H signal (usually a singlet ~7.6 ppm) and appearance of thiophene multiplets at 7.0–7.4 ppm.

Protocol B: Regioselective N-Alkylation

Objective: Installation of solubilizing groups (e.g., piperidine chains, morpholine) or metabolic blocks (e.g., methyl, difluoromethyl). Scientific Insight: For 4-(thiophen-2-yl)-1H-pyrazole, the molecule is symmetric with respect to the pyrazole nitrogens (tautomerically equivalent). Therefore, alkylation yields a single N1-isomer. However, if the pyrazole has a substituent at C3, regioselectivity becomes critical (N1 vs N2). This protocol assumes the symmetric core.

Materials:

-

Core Scaffold (from Protocol A)

-

Alkyl Halide (e.g., Iodomethane, 2-chloroethylmorpholine)

-

Cesium Carbonate (Cs₂CO₃) - Preferred over NaH for milder functional group tolerance.

-

Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Dissolution: Dissolve the core scaffold (1.0 equiv) in dry MeCN (0.2 M).

-

Base Addition: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 mins to deprotonate the pyrazole NH (pKa ~14).

-

Alkylation: Add the Alkyl Halide (1.2 equiv).

-

Note: If using a chloride (less reactive), add KI (0.1 equiv) as a catalyst (Finkelstein condition).

-

-

Reaction: Heat to 60°C for 2–4 hours. Monitor by LC-MS.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between DCM and water.[2]

-

Purification: Flash chromatography.

Data Summary Table: Common N-Substituents

| Substituent (R) | Reagent | Conditions | Utility |

| Methyl | MeI | Cs₂CO₃, MeCN, RT | Basic SAR, metabolic stability |

| Ethyl Morpholine | 4-(2-chloroethyl)morpholine | Cs₂CO₃, DMF, 80°C | Solubilizing tail (Lysosome trapping) |

| Difluoromethyl | ClCHF₂ | K₂CO₃, DMF, 90°C | Bioisostere for H, lipophilic donor |

| Phenyl | PhB(OH)₂ | Cu(OAc)₂, Pyridine (Chan-Lam) | Aromatic stacking (Solvent front) |

Protocol C: Late-Stage C-H Functionalization (The "Warhead")

Objective: Direct arylation of the Thiophene C5 position. Mechanism: Electrophilic Palladation. The thiophene C5 is the most electron-rich position, allowing for highly regioselective C-H activation without pre-functionalization (e.g., bromination).

Materials:

-

N-Alkylated Scaffold (1.0 equiv)

-

Aryl Bromide (Ar-Br) (1.5 equiv) - The "Warhead"

-

Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or XPhos.

-

Pivalic Acid (30 mol%) - Proton shuttle essential for the CMD (Concerted Metalation-Deprotonation) mechanism.

-

K₂CO₃ (2.0 equiv)

-

Toluene/DMA (10:1)

Step-by-Step Methodology:

-

Catalyst Pre-mix: In a vial, mix Pd(OAc)₂ and the Phosphine ligand in Toluene under Argon for 10 mins to form the active catalyst.

-

Reaction Assembly: Add the Scaffold, Aryl Bromide, K₂CO₃, and Pivalic Acid.

-

Heating: Seal and heat to 110°C for 16 hours.

-

Filtration: Filter through a celite pad to remove Pd black.

-

Purification: This step often requires Reverse-Phase HPLC (Water/MeCN + 0.1% Formic Acid) as the polarity difference between product and starting material can be small.

Figure 2: SAR Logic Flow for the Pyrazole-Thiophene Scaffold.

Troubleshooting & Expert Tips

-

Regioselectivity Issues (Protocol B): If you introduce a substituent at C3 (e.g., a methyl group) before alkylation, you will get a mixture of N1 and N2 isomers.

-

Solution: The N1 isomer (less sterically hindered) usually predominates. Separation requires careful silica chromatography (often 0.5% MeOH in DCM gradients).

-

-

Thiophene Oxidation: Thiophenes can oxidize to S-oxides (sulfoxides) under harsh oxidative conditions. Avoid mCPBA or vigorous peroxide treatments during subsequent steps.

-

Palladium Removal: Pyrazoles and thiophenes are excellent ligands for Pd. Final compounds must be treated with a metal scavenger (e.g., SiliaMetS® Thiol) to ensure biological data is not artifactual (Pd itself can inhibit some enzymes).

References

-

Suzuki Coupling of Pyrazoles

-

Regioselective N-Alkylation

-

C-H Activation of Thiophenes

-

Medicinal Chemistry Context (Kinase Inhibitors)

-

Biological Activity (Anticancer)

- Title: Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and comput

- Source: Alshammari, M. et al. RSC Advances (2023).

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. rroij.com [rroij.com]

- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Preparation of metal complexes using 4-(thiophen-2-yl)-1H-pyrazole ligands

An In-Depth Guide to the Synthesis, Characterization, and Application of Metal Complexes with 4-(Thiophen-2-yl)-1H-pyrazole Ligands

Introduction: A Tale of Two Heterocycles

In the landscape of medicinal and materials chemistry, the strategic combination of distinct molecular scaffolds can lead to emergent properties far exceeding the sum of their parts. This guide focuses on a particularly compelling hybrid: metal complexes derived from 4-(thiophen-2-yl)-1H-pyrazole ligands. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many commercially available drugs due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its ability to act as an excellent chelating agent for a wide array of transition metals has made it a favorite among coordination chemists.[3][4][5][6]

When the pyrazole scaffold is functionalized with a thiophene ring—a sulfur-containing heterocycle known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules—a ligand with significant potential is born.[7][8] The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation therapy where the metal ion can facilitate the transport and activity of the organic molecule.[3][4][9]

This document serves as a comprehensive guide for researchers, providing not only detailed protocols for the synthesis and characterization of these promising compounds but also the underlying scientific rationale for each experimental choice. We will explore the journey from ligand synthesis to complex formation and delve into their potential as next-generation therapeutic agents.

Part I: The Ligand - Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

The foundation of any metal complex is a well-defined ligand. The synthesis of the target pyrazole ligand is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established Vilsmeier-Haack type reactions, a reliable method for the formylation of activated aromatic systems.[7][10]

Scientific Rationale

The synthesis begins with the creation of a hydrazone from acetyl thiophene and phenylhydrazine. This intermediate possesses the necessary N-N-C backbone. The subsequent cyclization and formylation step, using a Vilsmeier reagent (generated in-situ from POCl₃ and DMF), is the key transformation. The electrophilic Vilsmeier reagent attacks the electron-rich position of the newly formed pyrazole ring, installing the aldehyde group at the 4-position, which is crucial for creating specific coordination pockets and further functionalization.

Caption: Workflow for the synthesis of the pyrazole ligand.

Detailed Experimental Protocol

Step 1: Synthesis of the Hydrazone Intermediate

-

In a 250 mL round-bottom flask, dissolve acetyl thiophene (0.05 mol) and phenylhydrazine (0.05 mol) in 100 mL of ethanol.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The hydrazone intermediate will often precipitate.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization and Formylation to Yield 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3)

-

In a three-neck flask equipped with a dropping funnel and condenser, place dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphoryl chloride (POCl₃, 0.05 mol) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add the hydrazone intermediate (0.04 mol) from Step 1 to the flask.

-

Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.

-

A solid precipitate of the desired product will form. Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a solid.[10]

| Parameter | Expected Outcome |

| Physical Appearance | Pale yellow or off-white solid |

| Yield | ~80-85%[10] |

| ¹H NMR (DMSO-d₆) | δ 8.9-9.0 (s, 1H, –CHO), δ 7.0-8.4 (m, aromatic H)[11] |

| FT-IR (KBr, cm⁻¹) | ~1650-1680 (C=O stretch of aldehyde)[11] |

| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to C₁₄H₁₀N₂OS |

Part II: Metal Complex Synthesis - Coordination Chemistry in Action

With the pure ligand in hand, the next stage is complexation. The pyrazole ligand typically acts as a bidentate donor, coordinating to the metal center through the two nitrogen atoms of the pyrazole ring. The general procedure involves reacting the ligand with a suitable metal salt in an alcoholic solvent.

Scientific Rationale

The choice of metal salt (e.g., acetate, chloride, nitrate) can influence the final structure and solubility of the complex. Acetates are often used as they are readily soluble in alcohols and the acetate anion is a weaker coordinating ligand, easily displaced by the pyrazole nitrogens.[12] Refluxing provides the thermal energy needed to overcome the activation barrier for ligand exchange. The stoichiometry of the reaction (ligand-to-metal ratio) is critical and is typically 2:1 for divalent metals seeking an octahedral or square planar geometry.[4]

Caption: General workflow for metal complex synthesis.

Detailed Protocol: Synthesis of a Copper(II) Complex

This protocol describes a general method for synthesizing a Cu(II) complex.[12]

-

Dissolve the 4-(thiophen-2-yl)-1H-pyrazole ligand (2 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

-

Add the methanolic solution of the metal salt dropwise to the stirring ligand solution.

-

A change in color and/or the formation of a precipitate is typically observed immediately.

-

Heat the resulting mixture under reflux for 3-4 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitated metal complex using a Buchner funnel.

-

Wash the solid product sequentially with cold methanol (to remove unreacted starting materials) and hexane (to aid in drying).

-

Dry the complex in a vacuum desiccator over anhydrous CaCl₂.[6]

| Parameter | Expected Outcome |

| Reactants | Ligand (2 mmol), Copper(II) Acetate (1 mmol) |

| Solvent | Methanol (~50 mL) |

| Reaction Time | 3-4 hours (reflux) |

| Yield | Typically >65%[12] |

| Physical Appearance | Colored powder (e.g., green, blue) |

Part III: Validating the Structure - Characterization of Metal Complexes

Confirming the successful synthesis and elucidating the structure of the new metal complex is a critical step that relies on a suite of spectroscopic and analytical techniques. The data should be compared against the free ligand to identify changes indicative of coordination.

Key Characterization Techniques

-

FT-IR Spectroscopy: This is the first line of evidence for coordination. The coordination of the pyrazole nitrogen to the metal ion weakens the C=N bond, resulting in a shift of its stretching frequency to a lower wavenumber (typically 10-30 cm⁻¹) in the complex's spectrum compared to the free ligand.[4] New bands at low frequencies (< 500 cm⁻¹) may also appear, corresponding to M-N bonds.

-

UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectra reveal important information about the electronic environment of the metal ion. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions can be observed. The position of these bands can provide clues about the coordination geometry (e.g., octahedral vs. square planar).

-

Elemental Analysis (C, H, N, S): This analysis provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio, which is fundamental for confirming the proposed structure. The experimental percentages should be in close agreement with the calculated values.[12]

-

Thermogravimetric Analysis (TGA): TGA can determine the presence of coordinated or lattice solvent molecules (like water) by measuring weight loss upon heating.[4]

-

Magnetic Susceptibility & ESR: For paramagnetic complexes like Cu(II), these techniques are invaluable for determining the geometry and the nature of the metal-ligand bonding.

Comparative Data Summary

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Reason for Change |

| FT-IR (ν C=N) | ~1600 cm⁻¹ | ~1570-1590 cm⁻¹ (Lower frequency) | Coordination of pyrazole nitrogen to the metal center.[4] |

| UV-Vis | π → π* and n → π* transitions (~270-380 nm) | Shift in ligand bands + new d-d transition bands in the visible region (~440-560 nm for Cu(II)) | Chelation alters the electronic energy levels of the ligand and the metal d-orbitals. |

| ¹H NMR | Sharp aromatic signals | Signal broadening or shifting (paramagnetic) / downfield shifts (diamagnetic) | The metal ion influences the electronic environment of the ligand protons.[4] |

Part IV: Applications in Drug Development and Beyond

The fusion of thiophene, pyrazole, and a metal ion creates a molecule with significant therapeutic potential. The enhanced biological activity of the metal complex over the free ligand is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid membranes of microorganisms and cancer cells.

-

Anticancer Activity: Many thiophene-pyrazole hybrids and their metal complexes are being investigated as potent anticancer agents.[1][11] Their mechanism of action is often multi-targeted, involving the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[11][13][14] Copper complexes, in particular, have shown the ability to decrease tumor volume and microvascular supply.

-

Antimicrobial Properties: The prepared ligands and their complexes consistently show significant activity against various bacterial and fungal strains, often exceeding that of standard antibiotics.[4][12] The complex is believed to interfere with cellular processes by binding to essential enzymes or DNA.

-

Catalysis: The well-defined coordination sphere around the metal center makes these complexes candidates for catalysts in various organic transformations, leveraging the cooperative effects between the metal and the ligand framework.[6]

Conclusion

The preparation of metal complexes using 4-(thiophen-2-yl)-1H-pyrazole ligands represents a fertile ground for the development of novel materials and therapeutic agents. By following systematic and well-understood synthetic protocols, researchers can create a diverse library of complexes with tunable properties. The true power of this work lies in the detailed characterization that validates the formation of these new chemical entities and provides insight into their structure-activity relationships. This guide provides the foundational protocols and scientific reasoning to empower researchers to explore this exciting and promising area of coordination chemistry.

References

- Devi, P., & Singh, K. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. AIP Conference Proceedings.

- Joseph, J., & Muneera, M. S. (2016). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica, 8(12), 45-60.

-

ResearchGate. (n.d.). Synthesis of metal complexes of pyrazole-based azo-ligand. ResearchGate. Available from: [Link]

- Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Doctoral dissertation]. University of Bologna.

- Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences, 4(6), 112-126.

- Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances.

- Devi, P., & Singh, K. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Chemistry, 7(1), 1-15.

- La Monica, G., & Ardizzoia, G. A. (2000). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238.

- Yurttas, L., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 135-147.

- Al-Hamdani, A. A. S. (2024). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Egyptian Journal of Chemistry.

-

El-Sayed, N. N. E., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 11(1), 19875. Available from: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 39004-39016. Available from: [Link]

-

El-Naggar, A. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Available from: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 39004-39016. Available from: [Link]

-

ResearchGate. (n.d.). Examples of pyrazole and thiophene-containing drugs. ResearchGate. Available from: [Link]

-

Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 409. Available from: [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. Available from: [Link]

-

Li, Y., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 433-449. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. saudijournals.com [saudijournals.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of thiophene-pyrazoles in organic light-emitting diodes (OLEDs)

Application Note: AN-OLED-TP-05 Topic: Engineering High-Efficiency Phosphorescent OLEDs (PhOLEDs) using Cyclometalated Thiophene-Pyrazole Iridium(III) Complexes

Executive Summary & Molecular Rationale

Audience: Materials Scientists, Device Physicists, and Medicinal Chemists (Translational Scaffolds).

This guide details the synthesis, characterization, and device integration of Thiophene-Pyrazole (th-pz) derivatives as ancillary or main ligands in Iridium(III) complexes. While phenylpyridine (ppy) remains the industry standard for green emitters, thiophene-pyrazole systems offer superior color tunability and higher quantum yields due to the electron-rich nature of the thiophene ring (donor) coupled with the electron-deficient pyrazole (acceptor/anchor).

The Thiophene-Pyrazole Advantage:

-

Bandgap Engineering: The lower resonance energy of thiophene compared to benzene allows for fine-tuning of the HOMO levels, facilitating easier hole injection.

-

Triplet Harvesting: When chelated to Iridium, these ligands facilitate strong spin-orbit coupling (SOC), enabling 100% theoretical internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.

-

Dual-Use Scaffolds: It is noted that thieno[2,3-c]pyrazole derivatives are also potent pharmacophores (e.g., kinase inhibitors). This protocol focuses on their optoelectronic utility, but the synthetic pathways described are transferable to medicinal chemistry campaigns.

Molecular Design & Synthesis Workflow

The synthesis follows a modular "Mix-and-Match" approach. We utilize a Suzuki-Miyaura cross-coupling to generate the ligand, followed by a two-step complexation with Iridium(III) chloride.

Diagram 1: Synthetic Pathway (Ligand to Complex)

Caption: Modular synthesis of heteroleptic Iridium(III) complexes via Suzuki coupling and μ-chloro-bridged dimer intermediate.

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole)

Causality: A high-purity ligand is critical. Trace metal impurities from the coupling catalyst will quench phosphorescence in the final device.

-

Reagents: 2-thiopheneboronic acid (1.2 eq), 3-bromo-1-phenyl-1H-pyrazole (1.0 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2M aq).

-

Setup: Flame-dried Schlenk flask under Argon atmosphere.

-

Procedure:

-

Dissolve reactants in degassed THF (0.1 M concentration).

-

Add catalyst and base.[1]

-

Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Purification (Critical): Extract with DCM, dry over MgSO4. Purify via silica gel column chromatography. Recrystallize from Ethanol to ensure >99.5% purity (HPLC).

-

Protocol B: Iridium Complexation (The "Nonua" Method)

Causality: The intermediate dimer is insoluble. The cleavage with acetylacetone (acac) renders the final complex soluble and sublimable for vacuum deposition.

-

Dimer Formation:

-

Mix Ligand (2.2 eq) and IrCl3·3H2O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.

-

Reflux at 110°C for 24 hours under Nitrogen.

-

Cool to RT. The yellow/orange precipitate is the μ-chloro-bridged dimer . Filter and wash with water and methanol.

-

-

Complexation (Ir(L)2(acac)):

-

Suspend Dimer (1.0 eq) and Acetylacetone (2.5 eq) in 2-ethoxyethanol.

-

Add Na2CO3 (10 eq). Reflux at 100°C for 12-15 hours.

-

Workup: Cool, filter, and purify the filtrate via column chromatography (DCM/Hexane).

-

Sublimation: Final purification via thermal gradient sublimation (<

Torr) is mandatory for device-grade materials.

-

Device Fabrication & Architecture

To evaluate the thiophene-pyrazole emitters, we utilize a standard bottom-emission phosphorescent OLED (PhOLED) architecture.

Diagram 2: OLED Device Stack (Vacuum Deposition)

Caption: Optimized PhOLED stack. CBP acts as the host matrix to prevent triplet-triplet annihilation.

Fabrication Protocol:

-

Substrate Prep: Patterned ITO glass (20 Ω/sq) is ultrasonicated in acetone, isopropanol, and DI water (15 min each), followed by UV-Ozone treatment (20 min) to increase work function.

-

Vacuum Deposition: Transfer to a thermal evaporator (Base pressure:

Torr). -

Layer Deposition Rates:

-

Organics (HTL, Host, ETL): 1-2 Å/s.

-

Dopant (Ir complex): 0.1 Å/s (Co-deposited with Host to achieve 8-10% wt concentration).

-

LiF: 0.1 Å/s.

-

Al: 5 Å/s.

-

-

Encapsulation: Devices must be encapsulated in a glovebox (

ppm) using UV-curable epoxy and a glass lid to prevent degradation.

Performance Analysis & Data Interpretation

The thiophene moiety typically induces a red-shift compared to pure phenyl-based ligands. However, substitution with fluorine or using thieno[2,3-c]pyrazole isomers can restore blue emission.

Table 1: Comparative Optoelectronic Data (Representative)

| Complex Structure | Ligand Type | Emission Peak ( | CIE Coordinates (x, y) | EQE Max (%) | Application |

| Ir(ppy)3 | Phenylpyridine (Ref) | 512 nm (Green) | (0.30, 0.60) | 18.5 | Standard Green |

| Ir(th-pz)2(acac) | Thiophene-Pyrazole | 545 nm (Yellow-Green) | (0.42, 0.56) | 21.2 | High Efficiency Display |

| Ir(F-th-pz)2(acac) | Fluorinated Th-Pz | 485 nm (Sky Blue) | (0.18, 0.35) | 14.8 | Blue Emitter |

| Ir(btp)2(acac) | Benzothiophene-Pz | 610 nm (Red) | (0.65, 0.34) | 19.0 | Red Emitter |

Key Metric Definitions:

-

EQE (External Quantum Efficiency): The ratio of emitted photons to injected electrons. Values >20% indicate excellent triplet harvesting.

-

CIE Coordinates: Defines the exact color point. (0.33, 0.33) is pure white.

References

-

Review of Thienopyrazoles

-

Iridium Complex Synthesis

-

Color Tuning in Ir Complexes

- Title: Tunable Emission Color of Iridium(III)

- Source: ResearchG

-

URL:[Link]

-

Small Molecule Applications

-

TADF Mechanisms

- Title: Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters.

- Source: Journal of M

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence [frontiersin.org]

- 5. Fast synthesis of iridium(iii) complexes with sulfur-containing ancillary ligand for high-performance green OLEDs with EQE exceeding 31% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. 160.153.132.164 [160.153.132.164]

N-alkylation protocols for 4-(thiophen-2-yl)-1H-pyrazole scaffolds

Technical Note: Precision N-Alkylation Strategies for 4-(Thiophen-2-yl)-1H-pyrazole Scaffolds

Executive Summary & Scaffold Analysis

The 4-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in kinase inhibitors and anti-inflammatory agents. The presence of the electron-rich thiophene ring at the C4 position modulates the acidity of the pyrazole NH (

Key Chemical Challenges:

-

Regioselectivity: While 3,5-unsubstituted analogs (

) yield a single N-alkyl isomer, asymmetric substitution (e.g., -

Thiophene Sensitivity: The thiophene moiety is susceptible to oxidation or electrophilic attack under harsh acidic conditions; however, it is robust under the basic conditions typical of N-alkylation.

-

Nucleophilicity: The pyrazole nitrogen is a moderate nucleophile. Reactivity can be dramatically enhanced using the "Cesium Effect" in aprotic polar solvents.

Strategic Decision Matrix

Select the optimal protocol based on your available electrophile and substrate constraints.

Figure 1: Strategic decision tree for selecting the N-alkylation protocol based on electrophile class.

Detailed Protocols

Method A: Cesium-Promoted Alkylation (The "Cesium Effect")

Best For: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles.

Mechanism: The large ionic radius of cesium (

Reagents:

-

Substrate: 4-(thiophen-2-yl)-1H-pyrazole (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 – 2.0 equiv) -

Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

-

Solubilization: Dissolve the pyrazole scaffold in anhydrous DMF. Note: DMF is superior to MeCN for solubility of thiophene-substituted pyrazoles.

-

Deprotonation: Add

in a single portion. Stir at room temperature (RT) for 30 minutes. The mixture may turn slightly yellow, indicating anion formation. -

Addition: Add the alkyl halide dropwise via syringe.

-

Critical Control: If the alkyl halide is volatile (e.g., MeI), cool to 0°C before addition, then warm to RT.

-

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by LCMS (Target Mass =

). -

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

.[1][2] -

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary (Method A Performance):

| Variable | Condition | Outcome |

| Base | Moderate yield (60-70%), longer reaction times. | |

| Base | High yield (85-95%), faster kinetics due to solvation effect [2]. | |

| Base | Excellent yield but requires strictly anhydrous conditions; overkill for simple alkylations. | |

| Solvent | DMF | Optimal. Stabilizes the transition state. |

Method B: Mitsunobu Alkylation

Best For: Secondary alcohols, sensitive substrates where halide formation is difficult.

Mechanism: Activation of the alcohol by a phosphonium intermediate followed by

Reagents:

-

Substrate: 4-(thiophen-2-yl)-1H-pyrazole (1.0 equiv)

-

Alcohol: R-OH (1.2 equiv)

-

Phosphine:

(1.5 equiv) or Polymer-supported -

Azodicarboxylate: DIAD or DEAD (1.5 equiv).[3]

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol:

-

Dissolution: Dissolve pyrazole, alcohol, and

in anhydrous THF under Argon. Cool to 0°C.[3] -

Activation: Add DIAD dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Troubleshooting: If conversion is low, heat to 50°C or switch to TMAD (Tetramethylazodicarboxamide) with

for sterically hindered alcohols [3]. -

Workup: Concentrate and triturate with

/Hexane to precipitate

Method C: Aza-Michael Addition

Best For: Acrylates, acrylonitriles, and vinyl sulfones. Mechanism: 1,4-conjugate addition. The thiophene ring's electron density does not significantly hamper the nucleophilicity required for this soft-soft interaction.

Reagents:

-

Substrate: 1.0 equiv.

-

Acceptor: Methyl acrylate / Acrylonitrile (1.5 equiv).

-

Catalyst: DBU (0.1 equiv) or Basic Alumina (

). -

Solvent: MeCN or neat (if liquid acceptor).

Step-by-Step Protocol:

-

Mix: Combine pyrazole and Michael acceptor in MeCN.

-

Catalysis: Add DBU (10 mol%).

-

Reaction: Heat to reflux (80°C) for 4–8 hours.

-

Green Alternative: Use basic

(solvent-free) at 60°C. This often suppresses polymerization of the acrylate [4].

-

-

Workup: Evaporate volatiles. Load directly onto silica gel for purification.

Regioselectivity in Asymmetric Scaffolds

If your scaffold is 3-substituted-4-(thiophen-2-yl)-1H-pyrazole (where Position 5 is H), you will encounter regioselectivity issues (

-

Steric Control: Alkylation generally favors the less sterically hindered nitrogen (distal to the bulky substituent).

-

Thermodynamic Control: The "Cesium Effect" often favors the thermodynamic product (alkylation at the nitrogen that preserves the most stable aromatic system).

-

Validation: You must validate regiochemistry using 2D NMR (NOESY).

-

Isomer A: NOE observed between N-Alkyl protons and the C5-H proton.

-

Isomer B: NOE observed between N-Alkyl protons and the C3-Substituent.

-

Regioselectivity Workflow:

Figure 2: Validation workflow for asymmetric pyrazole alkylation.

References

-

Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry. Link

- Flessner, T., & Dosa, S. (2001). Cesium Carbonate Mediated N-Alkylation of Indoles and Pyrazoles. Journal of Organic Chemistry.

-

Tsunoda, T., et al. (1995). Mitsunobu Reaction of Pyrazoles. Tetrahedron Letters. Link

-

Rulev, A. Y. (2023).[4] Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Advanced Synthesis & Catalysis. Link

-

BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Thiophene-Pyrazole Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming a critical challenge in modern synthetic chemistry: catalyst poisoning in cross-coupling reactions involving sulfur-containing heterocycles like thiophene. The insights and protocols herein are curated from extensive field experience and authoritative literature to ensure scientific integrity and practical applicability in your laboratory.

The Challenge: Sulfur's Strong Affinity for Palladium

Thiophene and its derivatives are invaluable building blocks in medicinal chemistry and materials science. However, their inherent sulfur atom poses a significant challenge in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium catalyst, leading to the formation of stable, inactive palladium-sulfide species.[1][2] This phenomenon, known as catalyst poisoning, can manifest as sluggish or completely stalled reactions, leading to low yields and inconsistent results.[3][4]

This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming catalyst poisoning in your thiophene-pyrazole coupling reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered by researchers working with these challenging substrates.

Q1: My Suzuki-Miyaura coupling between a bromothiophene and a pyrazole-boronic acid is not working. What are the likely causes related to catalyst poisoning?

A1: The most probable cause is the deactivation of your palladium catalyst by the thiophene's sulfur atom.[4] This can happen in several ways:

-

Strong Coordination: The sulfur atom can bind tightly to the palladium center, blocking the active site required for the catalytic cycle.[5]

-

Formation of Palladium Sulfides: Under certain reaction conditions, the thiophene ring can be cleaved, leading to the formation of highly stable and catalytically inactive palladium sulfide species.[6]

-

Impurities in Starting Materials: Trace amounts of other sulfur-containing impurities in your thiophene starting material or solvents can also contribute to catalyst poisoning.[7][8]

Q2: I observe a black precipitate in my reaction flask. What is it, and is it related to catalyst poisoning?

A2: The black precipitate is likely palladium black, which consists of aggregated, inactive Pd(0) nanoparticles.[9] While not directly caused by sulfur poisoning, its formation indicates catalyst decomposition. This can be exacerbated by factors that also favor poisoning, such as high temperatures or the use of ligands that are not robust enough to stabilize the catalytic species in the presence of a poisoning agent like thiophene.

Q3: Can I just add more catalyst if my reaction stalls?

A3: While adding more catalyst can sometimes restart a stalled reaction, it is often a temporary and inefficient solution.[3] It does not address the root cause of the deactivation. A more systematic approach, as outlined in the troubleshooting guides below, is recommended to achieve a robust and reproducible process.

Q4: Are there specific palladium catalysts or ligands that are more resistant to sulfur poisoning?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), can enhance catalyst activity and stability.[3] These ligands promote faster rates of oxidative addition and reductive elimination, which can outcompete the rate of catalyst poisoning.[10] Additionally, N-heterocyclic carbene (NHC) ligands have also shown promise in mitigating poisoning effects.[11]

Q5: What is the role of the base in mitigating catalyst poisoning?